molecular formula C10H22 B100007 3,6-Dimethyloctane CAS No. 15869-94-0

3,6-Dimethyloctane

Cat. No. B100007
CAS RN: 15869-94-0
M. Wt: 142.28 g/mol
InChI Key: JEEQUUSFXYRPRK-UHFFFAOYSA-N
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Description

3,6-Dimethyloctane is a chemical compound with the molecular formula C10H22 . It has an average mass of 142.282 Da and a Monoisotopic mass of 142.172150 Da .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethyloctane consists of 10 carbon atoms and 22 hydrogen atoms . The structure can be viewed in 3D using specific software .


Physical And Chemical Properties Analysis

3,6-Dimethyloctane has a density of 0.7±0.1 g/cm³ . Its boiling point is 160.7±7.0 °C at 760 mmHg . The vapour pressure is 3.1±0.1 mmHg at 25°C . The enthalpy of vaporization is 38.1±0.8 kJ/mol . The flash point is 83.5±7.9 °C . The index of refraction is 1.411 .

Scientific Research Applications

Thermophysical Property Analysis

3,6-Dimethyloctane has been used in the analysis of thermophysical properties. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 3,6-Dimethyloctane . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Chemical Structure Analysis

The chemical structure of 3,6-Dimethyloctane is often analyzed in scientific research. Its molecular formula is C10H22 and it has a molecular weight of 142.2817 . This structure is available as a 2D Mol file or as a computed 3D SD file , which can be used in various chemical structure analyses.

Henry’s Law Data Research

Henry’s Law data for 3,6-Dimethyloctane is also available . This data is important in environmental science for understanding the distribution of gases between the atmosphere and bodies of water.

Safety and Hazards

3,6-Dimethyloctane may cause skin and eye irritation . Overexposure may have anesthetic effects such as drowsiness, dizziness, and headache . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

3,6-Dimethyloctane, also known as Octane, 3,6-dimethyl-, is a type of alkane . Alkanes are a class of organic compounds that consist only of hydrogen and carbon atoms and lack functional groups. They are the simplest type of hydrocarbons. The primary targets of alkanes like 3,6-Dimethyloctane are typically lipid membranes, where they can influence membrane fluidity and permeability .

Mode of Action

The interaction of 3,6-Dimethyloctane with its targets is primarily physical rather than chemical. As an alkane, it can insert itself into lipid bilayers and disrupt their structure, potentially altering the function of membrane proteins and the permeability of the membrane to ions and other small molecules .

Result of Action

The primary molecular effect of 3,6-Dimethyloctane is the potential alteration of membrane fluidity and permeability. This can influence the function of membrane-bound proteins and the transport of ions and other small molecules across the membrane . At the cellular level, these changes can affect a variety of processes, including signal transduction, ion homeostasis, and cellular metabolism.

Action Environment

The action of 3,6-Dimethyloctane can be influenced by various environmental factors. For example, the presence of other lipophilic substances can affect its distribution and accumulation in biological systems. Temperature can also influence its effects on membrane fluidity . Furthermore, the specific effects of 3,6-Dimethyloctane can vary between different organisms and cell types, depending on the composition and properties of their cellular membranes .

properties

IUPAC Name

3,6-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-9(3)7-8-10(4)6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEQUUSFXYRPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871247
Record name Octane, 3,6-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyloctane

CAS RN

15869-94-0
Record name 3,6-Dimethyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15869-94-0
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Record name Octane, 3,6-dimethyl-
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Record name Octane, 3,6-dimethyl-
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Record name Octane, 3,6-dimethyl-
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Record name Octane, 3,6-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3,6-Dimethyloctane considered recalcitrant to biodegradation?

A1: The position of the methyl branches in 3,6-Dimethyloctane, specifically the anteiso-terminal branching, significantly hinders its biodegradation. Research has shown that microorganisms, including various bacteria and fungi, struggle to utilize hydrocarbons with this type of branching as a sole carbon source. [] This resistance is likely due to the steric hindrance caused by the terminal methyl group, preventing enzymes from effectively accessing and breaking down the carbon chain. []

Q2: How does the biodegradation of 3,6-Dimethyloctane compare to its isomer, 2,7-Dimethyloctane?

A2: Interestingly, 2,7-Dimethyloctane, an isomer of 3,6-Dimethyloctane with iso-terminal branching, exhibits greater susceptibility to biodegradation. [] Studies have shown that certain microorganisms can utilize 2,7-Dimethyloctane, while 3,6-Dimethyloctane remains largely untouched. This difference highlights the significant impact of branching position on the biodegradability of hydrocarbons.

Q3: What are the physical properties of 3,6-Dimethyloctane relevant to its potential applications?

A4: Research has focused on characterizing the physical properties of 3,6-Dimethyloctane, which is relevant for its potential use in fuels. Studies have measured its density, viscosity, speed of sound, and bulk modulus at various temperatures. [] These properties are crucial for understanding its behavior as a fuel component, impacting combustion characteristics and engine performance.

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